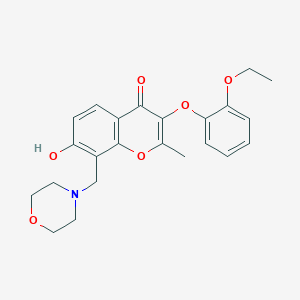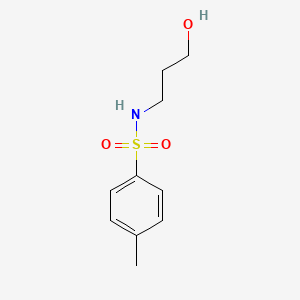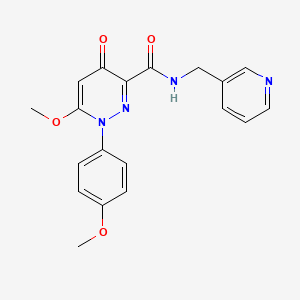![molecular formula C14H17ClN2O2 B2506724 N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide CAS No. 2305401-52-7](/img/structure/B2506724.png)
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide, also known as CMPI, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用机制
The mechanism of action of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide involves the inhibition of specific enzyme targets, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are involved in the regulation of gene expression, and their inhibition by N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide leads to the activation of pro-apoptotic genes and the inhibition of cell proliferation. HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, and its inhibition by N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide leads to the degradation of these proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the protection of neurons from oxidative stress and inflammation. N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has also been shown to modulate the expression of specific genes and proteins involved in various cellular processes, including cell cycle regulation, DNA repair, and cell signaling.
实验室实验的优点和局限性
One of the main advantages of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide for lab experiments is its specificity for specific enzyme targets, which allows for the precise modulation of specific cellular processes. However, one limitation of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types at high concentrations.
未来方向
There are many future directions for research on N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide, including the development of new derivatives with improved potency and selectivity, the identification of new enzyme targets, and the evaluation of its potential applications in other scientific research fields, such as immunology and infectious diseases. Additionally, more studies are needed to better understand the potential toxicity and safety profile of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide is a promising compound with potential applications in various scientific research fields. Its specificity for specific enzyme targets and ability to modulate specific cellular processes make it a valuable tool for the development of new drugs and the study of various biological processes. However, further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide involves the reaction of 5-chloro-2-morpholin-4-ylbenzaldehyde with propargylamine, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified through column chromatography to obtain N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide as a white solid.
科学研究应用
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In drug discovery, N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has been used as a lead compound for the development of new drugs targeting specific molecular pathways.
属性
IUPAC Name |
N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-14(18)16-10-11-9-12(15)3-4-13(11)17-5-7-19-8-6-17/h2-4,9H,1,5-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTWEIUAWHWBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)
![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)
![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)



![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)
